molecular formula C24H19F2N3O2 B2531733 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209363-68-7

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2531733
CAS No.: 1209363-68-7
M. Wt: 419.432
InChI Key: CLYGBNHSRHQLOZ-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with benzyloxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of benzyloxy and fluorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce aniline derivatives.

Scientific Research Applications

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-2-fluorophenyl)(methyl)sulfane
  • 4-(2′-fluorobenzyloxy)phenylboronic acid
  • 4-(4-fluorophenoxy)benzoic acid

Uniqueness

Compared to similar compounds, 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-8-6-17(7-9-19)14-27-24(30)23-22(31-16-18-4-2-1-3-5-18)15-29(28-23)21-12-10-20(26)11-13-21/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYGBNHSRHQLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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